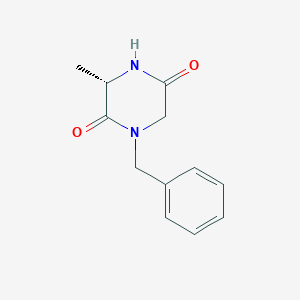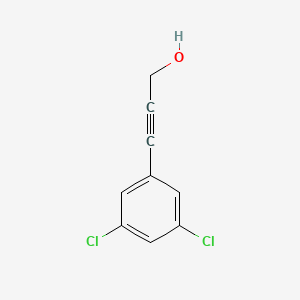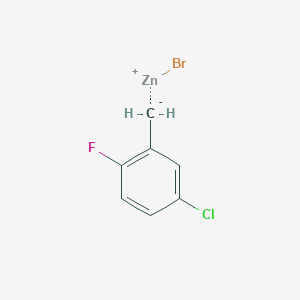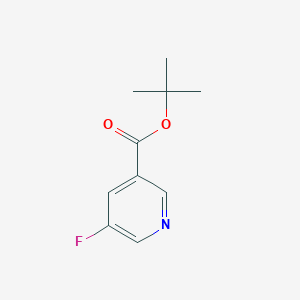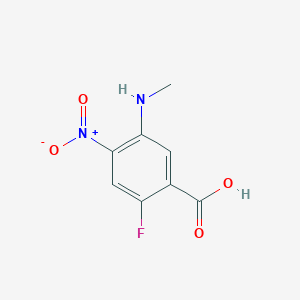
Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine, 95% (hereafter referred to as CPA 95%) is a chemical compound that has been studied extensively in the scientific community due to its potential applications in a variety of fields. CPA 95% is a cyclic amine, with a molecular formula of C8H15N3, and is a derivative of the parent compound cycloheptanone. It is a colorless, odorless, and slightly water-soluble solid. CPA 95% is commercially available and is used in a variety of applications, including chemical synthesis, pharmaceuticals, and biochemistry.
Mécanisme D'action
Target of Action
The primary target of Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine is the RAF proto-oncogene serine/threonine-protein kinase . This protein kinase plays a crucial role in regulating cell division and differentiation.
Mode of Action
Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine interacts with its target by inhibiting the activity of the RAF proto-oncogene serine/threonine-protein kinase . This inhibition can lead to a decrease in cell proliferation, particularly in cells that have become cancerous.
Pharmacokinetics
Based on its structural properties, it can be inferred that it has aLogP value of 2.94 , suggesting it is lipophilic and may have good absorption and distribution characteristics. Its boiling point is 448.4±20.0 °C at 760 mmHg , indicating it is a relatively stable compound.
Result of Action
The inhibition of RAF proto-oncogene serine/threonine-protein kinase by Cycloheptyl-(2-phenyl-3H-imidazol-4-ylmethyl)-amine can lead to a decrease in cell proliferation, particularly in cells that have become cancerous . This can result in the slowing or stopping of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
CPA 95% has several advantages for use in laboratory experiments. It is commercially available and is relatively easy to obtain. Additionally, it is stable and has a relatively low toxicity. However, it can be difficult to purify due to its low solubility in water, and can be difficult to work with due to its low volatility.
Orientations Futures
CPA 95% has a variety of potential applications in the future. It could be used in the development of new pharmaceuticals, as it has been shown to have a variety of biochemical and physiological effects. Additionally, it could be used in the development of new materials, such as polymers, dyes, and pigments. Additionally, it could be used in the development of novel catalysts, as it has been shown to have catalytic activity. Finally, it could be used in the development of new methods for the synthesis of heterocyclic compounds.
Méthodes De Synthèse
CPA 95% can be synthesized in a variety of ways. The most commonly used method is the condensation of cycloheptanone and 2-phenyl-3H-imidazol-4-ylmethyl amine. This reaction is typically performed in aqueous solution, with the use of a catalyst such as sodium hydroxide, and at a temperature of around 150°C. The reaction produces a mixture of CPA 95% and other byproducts, and is typically followed by a purification process to obtain the desired product.
Applications De Recherche Scientifique
CPA 95% has a variety of applications in scientific research. It has been used as a model compound for studying the structure and reactivity of cyclic amines, and has been used in the synthesis of various heterocyclic compounds. It has also been used as a reagent in the synthesis of various pharmaceuticals, including anticonvulsants and anti-inflammatory drugs. Additionally, CPA 95% has been used in the synthesis of a variety of other compounds, including polymers, dyes, and pigments.
Propriétés
IUPAC Name |
N-[(2-phenyl-1H-imidazol-5-yl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-2-7-11-15(10-6-1)18-12-16-13-19-17(20-16)14-8-4-3-5-9-14/h3-5,8-9,13,15,18H,1-2,6-7,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQXGSCNCPJCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CN=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)
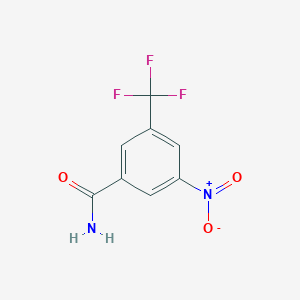
![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)


